molecular formula C9H12N4O2 B12740632 N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide CAS No. 159383-35-4

N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide

Cat. No.: B12740632
CAS No.: 159383-35-4
M. Wt: 208.22 g/mol
InChI Key: FHBRHGAXSMEPJH-UHFFFAOYSA-N
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Description

N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide (CAS 159383-31-0) is a specialized chemical compound with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol . This molecule features a pyrrolidine ring, a versatile scaffold highly prevalent in medicinal chemistry due to its three-dimensional coverage and ability to improve the physicochemical parameters of drug candidates . The structure is further characterized by both N-acetylacetamide and cyanoimino functional groups, which contribute to its potential for interacting with biological targets through hydrogen bonding and other molecular interactions. As part of the N-acylpyrrolidine family, this compound is of significant interest in neuroscience research. Structural analogs, specifically N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, have been demonstrated through molecular docking studies to exhibit high affinity for key neurological receptors, including the GABAA receptor and the AMPA receptor . These interactions suggest potential for compounds in this class to function as nootropics, with research aimed at developing new neuroprotective agents that can enhance cognitive processes and increase neuronal resistance to hypoxia and intoxication . Its application is strictly for laboratory research. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

159383-35-4

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

N-acetyl-2-(2-cyanoiminopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C9H12N4O2/c1-7(14)12-9(15)5-13-4-2-3-8(13)11-6-10/h2-5H2,1H3,(H,12,14,15)

InChI Key

FHBRHGAXSMEPJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)CN1CCCC1=NC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide typically involves the cyclization of N-acetyl derivatives. One common method includes the chloroacetylation of benzylamine under simple conditions using sodium ethoxide and sodium ethylate, which produces N-benzyl-2-chloroacetamide. This intermediate is then allowed to react with various reagents such as acetylacetone, ethyl cyanoacetate, ethyl acetoacetate, and diethyl malonate to create the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanoimino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoimino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-acetyl-2-(amino)-1-pyrrolidineacetamide.

Scientific Research Applications

N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The cyanoimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide can be compared with other similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.

Biological Activity

N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide is a compound with potential biological activity, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its effects on specific enzymes, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂N₄O₂
  • SMILES : CC(=O)NC(=O)CN1CCCC1=NC#N
  • InChIKey : FHBRHGAXSMEPJH-UHFFFAOYSA-N

The structure of this compound includes a pyrrolidine ring, an acetamide group, and a cyanoimino substituent, which may contribute to its biological properties.

Enzyme Inhibition

Recent studies have shown that derivatives of N-acetylpyrrolidine exhibit significant inhibitory activity against key carbohydrate hydrolysis enzymes such as α-glucosidase and α-amylase. These enzymes are implicated in glucose metabolism and are targets for managing type 2 diabetes mellitus. The inhibition of these enzymes can lead to reduced glucose absorption and lower blood sugar levels.

  • Study Findings :
    • A derivative of N-acetylpyrrolidine demonstrated high potential to inhibit both α-glucosidase and α-amylase, showing promising results for diabetic treatment applications .
    • The inhibitory concentration (IC50) values were calculated, indicating the effectiveness of the compound in enzyme inhibition compared to standard inhibitors like acarbose.

Free Radical Scavenging Activity

The compound also exhibits free radical scavenging properties, which can be beneficial in reducing oxidative stress associated with various diseases, including diabetes. The ability to scavenge free radicals suggests potential antioxidant activity, contributing to overall health benefits.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
α-Glucosidase InhibitionSignificant inhibition observed
α-Amylase InhibitionHigh potential for inhibition
Free Radical ScavengingAntioxidant properties noted

Potential Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Diabetes Management : By inhibiting carbohydrate-hydrolyzing enzymes, the compound may help regulate blood sugar levels in diabetic patients.
  • Antioxidant Therapy : Its free radical scavenging ability positions it as a candidate for therapies aimed at reducing oxidative stress-related damage.

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